molecular formula C9H14O3 B14750234 Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) CAS No. 464-89-1

Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI)

Cat. No.: B14750234
CAS No.: 464-89-1
M. Wt: 170.21 g/mol
InChI Key: LRGIELAZPCCUKY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) can be synthesized through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . The reaction proceeds as follows:

[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]

Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Industrial Production Methods

Industrial production of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) typically involves large-scale application of the aforementioned synthetic routes. The palladium-catalyzed hydrocarboxylation method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride.

Major Products Formed

    Oxidation: Products can include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Products include acyl chlorides or esters, depending on the substituent introduced.

Scientific Research Applications

Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Similar structure but lacks the additional methyl and ketone groups.

    Cyclohexanecarboxylic acid: Contains a six-membered ring instead of a five-membered ring.

    2-Chlorocyclohexanone: Used as an intermediate in the synthesis of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI).

Uniqueness

Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a ketone group on the cyclopentane ring makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

464-89-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1,2,2-trimethyl-3-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-8(2)6(10)4-5-9(8,3)7(11)12/h4-5H2,1-3H3,(H,11,12)

InChI Key

LRGIELAZPCCUKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC1(C)C(=O)O)C

Origin of Product

United States

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